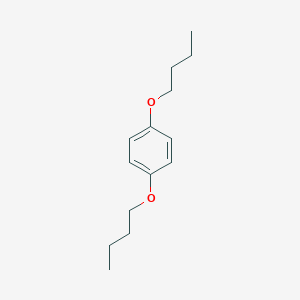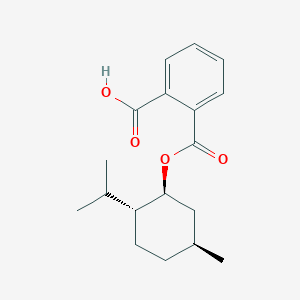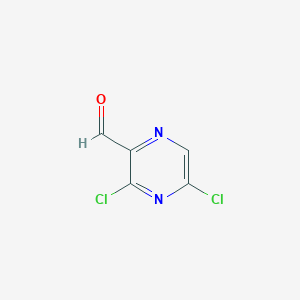
4-Fluoro-3-methylphenylboronic acid
Overview
Description
4-Fluoro-3-methylphenylboronic acid is an organic compound with the molecular formula C7H8BFO2 and a molecular weight of 153.95 g/mol . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials .
Mechanism of Action
Target of Action
4-Fluoro-3-methylphenylboronic acid (4-FMPBA) is an organoboronic acid that is extensively employed in diverse scientific research endeavors . It is a versatile reagent that finds application across multiple disciplines, including organic synthesis, medicinal chemistry, and biochemistry . The primary targets of 4-FMPBA are the enzymes involved in these biochemical reactions .
Mode of Action
The mode of action of 4-FMPBA involves its interaction with these enzymes, facilitating various chemical reactions. For instance, it is used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase . It also plays a role in stereoselective desymmetrizing rhodium-catalyzed allylic arylation .
Biochemical Pathways
4-FMPBA is involved in several biochemical pathways. It is used in Suzuki-Miyaura cross-coupling reactions, which are arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reactions . This reaction involves the coupling of an organoboron compound (like 4-FMPBA) with a halide or pseudohalide using a palladium catalyst .
Result of Action
The result of 4-FMPBA’s action is the facilitation of various chemical reactions. For example, it enables the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase . It also allows for stereoselective desymmetrizing rhodium-catalyzed allylic arylation .
Action Environment
The action of 4-FMPBA is influenced by the reaction environment. For instance, the Suzuki-Miyaura cross-coupling reaction, in which 4-FMPBA is used, requires exceptionally mild and functional group tolerant reaction conditions . The stability and reactivity of 4-FMPBA can also be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It acts as a catalyst in pivotal reactions such as the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on the biomolecules, facilitated by the boronic acid group.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in nitric oxide synthesis, thereby impacting cellular signaling pathways . Additionally, its role in organic synthesis reactions can lead to changes in the expression of genes related to metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its function as a Lewis acid. This characteristic allows it to donate an electron pair to a Lewis base, such as a nucleophile, leading to the formation of covalent bonds . This mechanism is crucial in its role as a catalyst in various organic synthesis reactions. Furthermore, it can inhibit or activate enzymes by binding to their active sites, thereby altering their activity and influencing gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been noted that this compound is relatively stable under standard laboratory conditions . Long-term studies have shown that it can degrade over time, leading to changes in its effectiveness in biochemical reactions. These temporal effects are crucial for researchers to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects and can be used effectively in biochemical studies . At higher doses, it can exhibit toxic or adverse effects, including skin and eye irritation . These dosage-dependent effects are important for researchers to consider when using this compound in animal studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions . For example, it can participate in the Suzuki-Miyaura cross-coupling reaction, which is a key metabolic pathway in organic synthesis. The presence of the boronic acid group allows it to form covalent bonds with other molecules, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for researchers to predict the behavior of this compound in biological systems.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect its activity and function within the cell. For instance, its presence in the cytoplasm or nucleus can influence its interactions with enzymes and other biomolecules, thereby modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylphenylboronic acid is typically synthesized through the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . The reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the reaction of benzylboronic acid with a fluoroalkane , such as fluoromethane . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It participates in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Nucleophiles like , , and are commonly employed in substitution reactions.
Major Products
Oxidation: Phenols and quinones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the methyl group at the 3-position.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a fluorine atom.
3-Fluorophenylboronic acid: Fluorine atom is positioned at the 3-position instead of the 4-position.
Uniqueness
4-Fluoro-3-methylphenylboronic acid is unique due to the combined presence of a fluorine atom and a methyl group on the phenyl ring. This specific substitution pattern imparts distinct electronic and steric properties, making it particularly useful in selective organic transformations and the synthesis of complex molecules.
Properties
IUPAC Name |
(4-fluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIJCHSRVPSOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379109 | |
| Record name | 4-Fluoro-3-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139911-27-6 | |
| Record name | 4-Fluoro-3-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)






![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)
